molecular formula C19H20BrNO2 B11075782 2-(4-Bromophenyl)-3,3-dimethyl-1,2,3,4-tetrahydroquinolin-4-yl acetate

2-(4-Bromophenyl)-3,3-dimethyl-1,2,3,4-tetrahydroquinolin-4-yl acetate

Cat. No.: B11075782
M. Wt: 374.3 g/mol
InChI Key: IDACFZAQMMOCEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Bromophenyl)-3,3-dimethyl-1,2,3,4-tetrahydroquinolin-4-yl acetate is an organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a bromophenyl group, a dimethyl group, and an acetate group attached to a tetrahydroquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-3,3-dimethyl-1,2,3,4-tetrahydroquinolin-4-yl acetate typically involves multi-step organic reactions. One common method involves the following steps:

    Formation of the Tetrahydroquinoline Core: The initial step involves the cyclization of an appropriate precursor to form the tetrahydroquinoline core. This can be achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced through a Friedel-Crafts acylation reaction, where a bromobenzene derivative reacts with the tetrahydroquinoline core in the presence of a Lewis acid catalyst such as aluminum chloride.

    Acetylation: Finally, the acetate group is introduced through an esterification reaction, where the hydroxyl group of the tetrahydroquinoline derivative reacts with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-3,3-dimethyl-1,2,3,4-tetrahydroquinolin-4-yl acetate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group or reduce other functional groups within the molecule.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide, sodium thiolate, or alkoxide salts.

Major Products Formed

    Oxidation: Quinoline derivatives with varying degrees of oxidation.

    Reduction: Reduced forms of the original compound with different functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the bromine atom.

Scientific Research Applications

2-(4-Bromophenyl)-3,3-dimethyl-1,2,3,4-tetrahydroquinolin-4-yl acetate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-3,3-dimethyl-1,2,3,4-tetrahydroquinolin-4-yl acetate involves its interaction with specific molecular targets and pathways. The bromophenyl group and the tetrahydroquinoline core are key structural features that enable the compound to bind to target proteins, enzymes, or receptors. This binding can modulate the activity of these targets, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)-3,3-dimethyl-1,2,3,4-tetrahydroquinolin-4-yl acetate
  • 2-(4-Fluorophenyl)-3,3-dimethyl-1,2,3,4-tetrahydroquinolin-4-yl acetate
  • 2-(4-Methylphenyl)-3,3-dimethyl-1,2,3,4-tetrahydroquinolin-4-yl acetate

Uniqueness

2-(4-Bromophenyl)-3,3-dimethyl-1,2,3,4-tetrahydroquinolin-4-yl acetate is unique due to the presence of the bromine atom in the phenyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The bromine atom can participate in specific interactions, such as halogen bonding, which can influence the compound’s binding affinity and selectivity for molecular targets.

Properties

Molecular Formula

C19H20BrNO2

Molecular Weight

374.3 g/mol

IUPAC Name

[2-(4-bromophenyl)-3,3-dimethyl-2,4-dihydro-1H-quinolin-4-yl] acetate

InChI

InChI=1S/C19H20BrNO2/c1-12(22)23-18-15-6-4-5-7-16(15)21-17(19(18,2)3)13-8-10-14(20)11-9-13/h4-11,17-18,21H,1-3H3

InChI Key

IDACFZAQMMOCEQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1C2=CC=CC=C2NC(C1(C)C)C3=CC=C(C=C3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.